Chlorthiamid
Overview
Description
Chlorthiamid, also known as 2,6-dichlorothiobenzamide, is an organic compound with the molecular formula C₇H₅Cl₂NS. It was historically used as a pre-emergence herbicide for non-selective weed control. The compound is highly soluble in water and non-volatile, making it moderately mobile in soil systems . Despite its effectiveness, this compound is now considered obsolete and is no longer widely used .
Mechanism of Action
Target of Action
Chlorthiamid, also known as Chlorothiazide, is a thiazide diuretic . Its primary target is the Na+/Cl- cotransporter located in the distal convoluted tubules in the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
This compound inhibits the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis . Additionally, the drug also causes loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. The increased excretion of sodium and chloride ions leads to a decrease in fluid volume, which can help reduce blood pressure and edema . The loss of potassium can potentially lead to hypokalemia, while the increase in serum uric acid can lead to hyperuricemia .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract . The onset of diuretic action occurs within 2 hours for oral administration and 15 minutes for intravenous administration . The half-life of elimination ranges from 45 to 120 minutes .
Result of Action
The primary molecular effect of this compound is the inhibition of the Na+/Cl- cotransporter, leading to increased excretion of sodium, chloride, and water . On a cellular level, this results in a decrease in fluid volume within the body, which can help manage conditions such as hypertension and edema .
Action Environment
This compound is highly soluble in water and non-volatile . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as soil composition, rainfall, and temperature .
Biochemical Analysis
Biochemical Properties
It is known to be highly soluble in water, indicating that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments
Cellular Effects
Given its previous use as a herbicide, it is likely that it has some impact on cellular processes, possibly including cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are currently lacking in the literature.
Temporal Effects in Laboratory Settings
It is known to be non-persistent in soil systems and considered to be moderately mobile, suggesting that it may degrade over time . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
There is currently no available information on the effects of Chlorthiamid at different dosages in animal models. Given its previous use as a herbicide, it is possible that it could have toxic or adverse effects at high doses
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking. Given its solubility in water, it may be able to pass through cell membranes and distribute throughout the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorthiamid can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiobenzamides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chlorthiamid has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other thiobenzamides and related compounds.
Biology: Studying the effects of herbicides on plant physiology and metabolism.
Medicine: Investigating potential therapeutic applications of thiobenzamide derivatives.
Comparison with Similar Compounds
Chlorthiamid is closely related to dichlobenil (2,6-dichlorobenzonitrile). Both compounds are soil-acting herbicides effective against a wide range of broad-leaved and grass weeds . this compound is converted to dichlobenil in soil, making their uses somewhat interchangeable . Other similar compounds include:
Dichlobenil: Used for similar applications but with different metabolic pathways.
2,6-Dichlorobenzamide: Another related compound with similar herbicidal properties.
This compound’s uniqueness lies in its specific chemical structure and the resulting herbicidal activity, which differs slightly from its analogs.
Properties
IUPAC Name |
2,6-dichlorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGSIUWJCAFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Chlorthiamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorthiamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041783 | |
Record name | Chlorthiamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
OFF-WHITE SOLID IN VARIOUS FORMS. | |
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 21 °C: 0.095 | |
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1918-13-4 | |
Record name | Chlorthiamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorthiamid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorthiamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorthiamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORTHIAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVN5HGD7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
151-152 °C | |
Record name | CHLORTHIAMID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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